Lipophilicity and Ligand Efficiency Differentiation Relative to Piperazine- and Pyrrolidine-Substituted Analogs
CAS 1396628-44-6 exhibits a computed logP of 0.569 and a tPSA of 111 Ų [1], placing it in a more favorable lipophilic ligand efficiency (LLE) zone compared to its 4-methylpiperazine analog (CAS 1396812-53-5), which carries a higher calculated logP (estimated ~1.5–2.0 based on the additional methylpiperazine moiety) and a larger tPSA due to the tertiary amine. The pyrrolidine analog (N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide) presents a reduced tPSA (~85 Ų) and lower logP (~0.2), but sacrifices the kinase selectivity-conferring methylpyrazole motif demonstrated in the HPK1 series [2]. The 3,5-dimethylpyrazole group in the target compound furnishes an intermediate lipophilicity that balances solubility with passive permeability, as evidenced by the class-level observation that C3-methyl pyrazole HPK1 inhibitors achieve aqueous solubility values of 7–16 μM while maintaining cell permeability sufficient for T-cell IL-2 EC50 values of 66–246 nM [2].
| Evidence Dimension | Computed logP (lipophilicity) and tPSA |
|---|---|
| Target Compound Data | logP = 0.569; tPSA = 111 Ų; HBD = 2; HBA = 7; rotatable bonds = 4 [1] |
| Comparator Or Baseline | N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide (CAS 1396812-53-5): logP estimated ~1.5–2.0, higher basic amine count. N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide: logP estimated ~0.2, tPSA estimated ~85 Ų. |
| Quantified Difference | Target compound logP is approximately 0.9–1.4 units lower than the methylpiperazine analog and ~0.4 units higher than the pyrrolidine analog, with tPSA 26 Ų higher than pyrrolidine analog. |
| Conditions | Computed physicochemical properties from ZINC database (ZINC24795294) using standard pipeline calculations [1]. Comparator logP values are estimated from structural analogs; direct experimental logD7.4 data are available for class representatives in the HPK1 series (Table 1, compound 6 logD7.4 = 2.4) [2]. |
Why This Matters
Lower logP relative to piperazine analogs reduces the risk of CYP-mediated metabolism and hERG liability, while the pyrazole motif retains the kinase selectivity advantages demonstrated in the HPK1 inhibitor class, making this compound a more ADME-favorable starting point for lead optimization than its piperazine counterparts.
- [1] ZINC Database. ZINC24795294 – N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide. ZINC.docking.org. Accessed 2026. View Source
- [2] Metrano AJ, Morrill LA, Bommakanti G, et al. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. RSC Med Chem. 2025;16:3522-3529. Table 1: HPK1 ADP-Glo IC50, logD7.4, and aqueous solubility data for N1-alkylated pyrazoles. View Source
